molecular formula C12H11FO2 B184630 5-(4-Fluorophenyl)cyclohexane-1,3-dione CAS No. 55579-72-1

5-(4-Fluorophenyl)cyclohexane-1,3-dione

Cat. No. B184630
CAS RN: 55579-72-1
M. Wt: 206.21 g/mol
InChI Key: LBTLJACXBCUFEF-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)cyclohexane-1,3-dione is an organofluorine compound . It’s a derivative of cyclohexane-1,3-dione . The empirical formula is C12H11FO2 and the molecular weight is 206.21 .


Molecular Structure Analysis

The molecular structure of 5-(4-Fluorophenyl)cyclohexane-1,3-dione consists of a cyclohexane ring with two carbonyl groups (C=O) at the 1 and 3 positions, and a 4-fluorophenyl group attached at the 5 position . The SMILES string representation is Fc1ccc(cc1)C2CC(=O)CC(=O)C2 .


Physical And Chemical Properties Analysis

5-(4-Fluorophenyl)cyclohexane-1,3-dione is a yellow crystalline powder . It has a melting point of 186-189 °C (lit.) . The predicted boiling point is 353.8±42.0 °C and the predicted density is 1.228±0.06 g/cm3 . The pKa is predicted to be 4.90±0.20 .

Scientific Research Applications

  • Synthesis of Complex Compounds : A study by Barakat et al. (2016) described the synthesis of a complex derivative using cyclohexane-1,3-dione in a multi-component reaction, showcasing the compound's utility in creating intricate molecular structures (Barakat et al., 2016).

  • Stabilizer in Propellants : Soliman and El-damaty (1984) found that 5-Phenyl-cyclohexane-1,3-dione-4-carboxanilide, a related compound, serves as an effective stabilizer for double-base propellant, demonstrating its application in materials science (Soliman & El-damaty, 1984).

  • Formation of Enamine Derivatives : Khlebnikova et al. (2011) reported that fluorinated cyclohexane-1,3-diones react with amines to form exocyclic enamine derivatives, highlighting its reactivity and potential in organic synthesis (Khlebnikova et al., 2011).

  • Synthesis of Oxygen-rich Intermediates : Obi and Okoro (2016) demonstrated a simple synthesis method for 5-(trifluoromethyl)cyclohexane-1,2,3-trione, a derivative, highlighting its role as a functionalized intermediate for organic and heterocyclic compound synthesis (Obi & Okoro, 2016).

  • Heterocyclic Compound Synthesis : Sharma, Kumar, and Das (2021) emphasized the importance of cyclohexane-1,3-dione derivatives as precursors for synthesizing bioactive molecules with a wide range of biological activities (Sharma, Kumar, & Das, 2021).

  • Anticancer Compounds Development : Shaaban, Kamel, and Milad (2014) used cyclohexane-1,3-dione as a template to develop new anticancer compounds, showcasing its potential in medicinal chemistry (Shaaban, Kamel, & Milad, 2014).

  • Synthesis of Six-Membered Oxygen Heterocycles : Another study by Sharma, Kumar, and Das (2020) focused on using cyclohexan-1,3-dione derivatives for synthesizing six-membered oxygen heterocycles, important for natural products and bioactive molecules (Sharma, Kumar, & Das, 2020).

Safety And Hazards

The compound is classified as a combustible solid . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

5-(4-fluorophenyl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FO2/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-4,9H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTLJACXBCUFEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)CC1=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352603
Record name 5-(4-fluorophenyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluorophenyl)cyclohexane-1,3-dione

CAS RN

55579-72-1
Record name 5-(4-Fluorophenyl)-1,3-cyclohexanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55579-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-fluorophenyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 55579-72-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Pudelko, W Qian, M Elofsson - Journal of Peptide Science …, 2009 - Wiley Online Library
N‐[1‐(4‐(4‐fluorophenyl)‐2,6‐dioxocyclohexylidene)ethyl] (Fde) protected amino acids have been prepared and applied in solid‐phase peptide synthesis monitored by gel‐phase 19 F …
Number of citations: 2 onlinelibrary.wiley.com
AM Malla, M Parveen, F Ahmad, S Azaz, M Alam - RSC Advances, 2015 - pubs.rsc.org
The present study reports a facile and green approach for the synthesis of thiazolidine/oxazolidine derivatives 4(a–u) in excellent yields (92–98%) with high purity. The protocol involves …
Number of citations: 23 pubs.rsc.org
MF Elmansy, CT Reidl, M Rahaman… - Medicinal Research …, 2023 - Wiley Online Library
Amyotrophic lateral sclerosis (ALS) is a devastating neurodegenerative disease in which the motor neuron circuitry displays progressive degeneration, affecting mostly the motor …
Number of citations: 3 onlinelibrary.wiley.com
MD Canela, MJ Pérez-Pérez, S Noppen, G Sáez-Calvo… - pstorage-acs-6854636.s3 …
Includes: General chemistry procedures S2 General synthetic procedures and analytical and spectroscopic data of hit 9 and the described compounds S2-S19 Table S1. SMILES strings …

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